molecular formula C12H8Br2O B064715 3,4-Dibromodiphenyl ether CAS No. 189084-59-1

3,4-Dibromodiphenyl ether

Cat. No.: B064715
CAS No.: 189084-59-1
M. Wt: 328 g/mol
InChI Key: SUUJFDKVPDCZQZ-UHFFFAOYSA-N
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Description

3,4-Dibromodiphenyl ether is an organic compound with the molecular formula C₁₂H₈Br₂O. It is a brominated derivative of diphenyl ether, characterized by the presence of two bromine atoms attached to the benzene rings. This compound is of significant interest due to its applications in various fields, including environmental science and industrial chemistry.

Mechanism of Action

Target of Action

3,4-Dibromodiphenyl ether is a synthetic compound that has been suggested to interact with thyroid hormone-binding proteins . These proteins play a crucial role in transporting thyroid hormones from the bloodstream to the brain .

Mode of Action

It is believed to interact with its targets and cause changes in the normal functioning of the thyroid hormone system .

Biochemical Pathways

WS, can degrade diphenyl ether, 4-bromodiphenyl ether, and 4,4’-dibromodiphenyl ether . The degradation process involves the sequential action of enzymes BphA, BphB, and BphC . BphA converts the compound into a dihydrodiol product, which is then dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. Finally, BphC decomposes 2,3-dihydroxydiphenyl ether into phenol and 2-pyrone-6-carboxylic acid .

Pharmacokinetics

It is known that the compound is extremely persistent in the environment , suggesting that it may also be persistent in biological systems.

Result of Action

Its potential to disrupt the normal functioning of the thyroid hormone system could have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is known to be extremely persistent in soil and water , which could affect its bioavailability and toxicity. Furthermore, certain bacteria in the environment can degrade the compound, potentially influencing its environmental persistence and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromodiphenyl ether typically involves the bromination of diphenyl ether. One common method includes the reaction of diphenyl ether with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions on the benzene rings.

Industrial Production Methods: Industrial production of this compound often employs a continuous flow process where diphenyl ether is reacted with bromine gas in a solvent such as dichloroethane. The reaction is conducted at elevated temperatures and pressures to achieve high yields and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromodiphenyl ether undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of diphenyl ether or partially brominated derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Major Products:

    Substitution: Formation of phenolic compounds or other substituted ethers.

    Oxidation: Production of quinones or brominated quinones.

    Reduction: Formation of diphenyl ether or partially brominated diphenyl ethers.

Scientific Research Applications

3,4-Dibromodiphenyl ether has diverse applications in scientific research:

    Environmental Science: It is studied for its persistence and degradation in the environment, particularly in soil and water.

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology and Medicine: Investigated for its potential biological activity and interactions with biological systems.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Comparison with Similar Compounds

  • 4,4’-Dibromodiphenyl ether
  • 2,4-Dibromodiphenyl ether
  • 2,2’,4,4’-Tetrabromodiphenyl ether

Comparison: 3,4-Dibromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and environmental behavior. Compared to 4,4’-Dibromodiphenyl ether, it has different substitution positions, leading to variations in its physical and chemical properties. The presence of bromine atoms at the 3 and 4 positions makes it more reactive in certain substitution and oxidation reactions compared to its isomers.

Properties

IUPAC Name

1,2-dibromo-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUJFDKVPDCZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477015
Record name 3,4-Dibromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189084-59-1
Record name 3,4-Dibromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dibromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362J1P2Y5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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